1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene
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Overview
Description
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound characterized by its benzene ring substituted with prop-2-en-1-yl groups and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene typically involves the alkylation of a benzene derivative. A common method might include:
Starting Material: A benzene derivative with suitable leaving groups.
Reagents: Prop-2-en-1-yl halides (e.g., prop-2-en-1-yl bromide).
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) to facilitate the alkylation reaction.
Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation or chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the prop-2-en-1-yl groups can be reduced to form saturated alkyl groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of prop-2-en-1-al or prop-2-enoic acid.
Reduction: Formation of propyl groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene may have applications in:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biochemical pathways involving benzene derivatives.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of polymers, resins, or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering biochemical pathways. In an industrial context, it might act as a monomer or reactant in polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri(prop-2-en-1-yl)benzene: Lacks the ether linkage, potentially altering its reactivity and applications.
1,3,5-Tri(allyl)benzene: Similar structure but with different substituents, affecting its chemical properties.
2-[(Prop-2-en-1-yl)oxy]benzene: A simpler compound with only one prop-2-en-1-yl group and an ether linkage.
Uniqueness
1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the combination of multiple prop-2-en-1-yl groups and an ether linkage, which may confer distinct chemical properties and reactivity compared to its simpler analogs.
Properties
CAS No. |
41388-81-2 |
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Molecular Formula |
C18H22O |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-prop-2-enoxy-1,3,5-tris(prop-2-enyl)benzene |
InChI |
InChI=1S/C18H22O/c1-5-9-15-13-16(10-6-2)18(19-12-8-4)17(14-15)11-7-3/h5-8,13-14H,1-4,9-12H2 |
InChI Key |
WFLUNZJVDSSRMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C(=C1)CC=C)OCC=C)CC=C |
Origin of Product |
United States |
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